4-Amino-6-methyl-2H-pyridazin-3-one
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Description
4-Amino-6-methyl-2H-pyridazin-3-one is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at the 3 position of the ring . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the use of heteroaromatic scaffolds . For example, the 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine, which contains two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3 position of the ring . The structure of pyridazinone can be modified to form different derivatives, each with its unique set of biological activities .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . For instance, some 4-amino-3(2H)-pyridazinones, substituted at the C-2 position with aryl piperazinylalkyl groups, were tested for their antinociceptive effect .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyridazinone compounds, including variants such as 4-Amino-6-methyl-2H-pyridazin-3-one, often revolves around the addition of hydrazine or its derivatives to appropriately substituted carbon chains, leading to the formation of pyridazinone derivatives with interesting biological activities, especially related to the cardiovascular system (Jakhmola et al., 2016). These synthetic methodologies enable the production of compounds with potential applications in agriculture, pharmaceuticals, and other fields, demonstrating the versatility of 4-Amino-6-methyl-2H-pyridazin-3-one as a building block in organic synthesis (Nazarov et al., 2021).
Pharmacological Applications
A significant area of interest is the pharmacological application of pyridazinone derivatives, particularly in their role as selective inhibitors. For instance, vicinally disubstituted pyridazinones, including compounds structurally related to 4-Amino-6-methyl-2H-pyridazin-3-one, have been identified as potent and selective COX-2 inhibitors. These compounds, exemplified by ABT-963, have demonstrated significant anti-inflammatory potency and gastric safety in animal models, hinting at their potential application in treating pain and inflammation associated with conditions such as arthritis (Asif, 2016).
Potential Therapeutic Uses
The exploration of pyridazinone derivatives extends to their potential therapeutic uses beyond their role as COX-2 inhibitors. Their structural diversity and ability to interact with various biological targets suggest potential applications in treating a range of diseases, including those related to the cardiovascular system, cancer, and possibly neurodegenerative disorders. The synthesis of new series of pyridazinones containing different moieties may unlock further pharmacological activities, thereby broadening the therapeutic applications of these compounds (Jakhmola et al., 2016).
properties
IUPAC Name |
5-amino-3-methyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJEGAWOLOLIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357430 |
Source
|
Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methyl-2H-pyridazin-3-one | |
CAS RN |
13925-21-8 |
Source
|
Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13925-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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